(S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Description
“(S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid” (CAS: 1801899-61-5) is a chiral spirocyclic proline analogue featuring a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₅H₁₇NO₄ (MW: 275.3), and it is widely used as an intermediate in the synthesis of pharmaceuticals, particularly antiviral agents like ledipasvir (HCV NS5A inhibitor) . The spiro[2.4]heptane core imposes conformational rigidity, enhancing binding specificity to biological targets .
Properties
IUPAC Name |
(6S)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-15(6-7-15)10-16(12)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFCRIFLQUONPW-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@H](N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143054 | |
| Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(phenylmethyl) ester, (6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256388-47-2 | |
| Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(phenylmethyl) ester, (6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256388-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(phenylmethyl) ester, (6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a protecting group to ensure selectivity.
Industrial Production Methods
Industrial production of (S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group serves as a temporary protective moiety for the secondary amine, enabling selective functionalization. Hydrogenolysis is the primary method for Cbz removal:
This reaction preserves the spirocyclic structure and stereochemistry, as confirmed by retained optical rotation ([α]D²⁵ = -27.7° post-deprotection) .
Functionalization of the Carboxylic Acid Group
The carboxylic acid undergoes standard derivatization for peptide coupling or esterification:
Amide Bond Formation
Reaction with amines under carbodiimide coupling:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| EDCI, HOBt, DIPEA, DMF | 0°C to rt, 12 hours | Amide derivatives (e.g., HCV inhibitors) | 75–82% |
Esterification
Conversion to methyl ester for enhanced solubility:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCl₂, MeOH | Reflux, 6 hours | Methyl ester | 90% |
Spirocyclic Ring Modifications
The spiro[2.4]heptane core participates in cyclopropane ring-opening reactions:
Dihalocarbene Addition
Key step in synthesizing antiviral intermediates:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CBr₃CO₂Na, Bu₄NBr, CH₂Cl₂ | 70°C, 5.5 hours | Dibromocyclopropane intermediate | 78% |
Reductive Hydrodehalogenation
Post-cyclopropanation processing:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Zn, AcOH, H₂O | rt, 24 hours | Dehalogenated spirocyclic product | 85% |
Stereochemical Integrity in Reactions
The (S)-configuration at C-5 remains conserved across transformations:
-
Chiral HPLC Analysis : Post-reaction enantiomeric excess (ee) >99% .
-
X-ray Crystallography : Confirmed retention of spirocyclic geometry in HCV inhibitor intermediates .
Stability and Handling Considerations
Scientific Research Applications
(S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Analogues
Key Differences and Implications
a) Protecting Groups
- Cbz vs. Boc: The benzyloxycarbonyl (Cbz) group in the target compound requires hydrogenolysis for deprotection, while the tert-butoxycarbonyl (Boc) group (e.g., CAS 1129634-44-1) is cleaved under acidic conditions. This distinction impacts synthetic workflows; Boc is preferred in acid-stable environments, whereas Cbz is compatible with orthogonal protection strategies .
b) Stereochemistry
- The (S) -configuration in the target compound and its Boc analogue (CAS 1129634-44-1) is critical for biological activity, as seen in ledipasvir synthesis . In contrast, the (R) -enantiomer (CAS 1454843-78-7) exhibits distinct pharmacokinetic properties, underscoring the importance of enantioselective synthesis methods .
c) Physical Properties
- Melting Point : The Boc-protected compound (CAS 1129634-44-1) has a melting point of 94–95°C , while the Cbz variant’s solubility in DMSO (10 mM stock solutions) suggests lower crystallinity .
Biological Activity
(S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a complex organic compound with notable potential in medicinal chemistry. Its unique spirocyclic structure contributes to its biological activity, making it a subject of interest in drug development, particularly as an intermediate in synthesizing biologically active molecules.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C15H17NO4
- Molar Mass : 275.31 g/mol
- CAS Number : 1256388-47-2
- IUPAC Name : (S)-5-((benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
The structure features a spirocyclic core and a benzyloxycarbonyl group, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure facilitates unique binding interactions that can modulate the activity of these targets, potentially influencing various biochemical pathways.
Biological Activity and Therapeutic Potential
Research indicates that (S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid may have applications in several therapeutic areas:
- Antiviral Activity : It has been noted as an intermediate in the synthesis of compounds targeting hepatitis C virus (HCV) NS5A inhibitors, suggesting potential antiviral properties .
- Enzyme Inhibition : The compound is used in studies related to enzyme mechanisms and protein-ligand interactions, indicating its role in biochemical research .
- Medicinal Chemistry Applications : Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the spirocyclic family, providing insights into their therapeutic potential:
Q & A
Basic Research Questions
Q. What spectroscopic methods are critical for confirming the structure and stereochemistry of (S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid?
- Methodological Answer :
- 1H/13C NMR : Key signals include δ 4.50 (m, 1H, CH of spirocycle), δ 1.44 (s, 9H, tert-butyl group), and δ 0.61 (m, 4H, cyclopropane protons). Rotameric equilibria (6:4 ratio) complicate peak splitting, requiring analysis of minor/major rotamers in CDCl3 .
- Optical Rotation : [α]D25 = –23.5 (c 1.00, MeOH) confirms enantiopurity .
- HRMS : [M-H]– at m/z 240.1236 validates molecular formula (C12H18NO4) .
Q. What synthetic routes are reported for this compound, and how is enantioselectivity achieved?
- Methodological Answer :
- Enantioselective Synthesis : A chiral pool strategy starting from L-proline derivatives, with tert-butoxycarbonyl (Boc) protection and spirocyclization via intramolecular alkylation. Key steps include kinetic resolution or asymmetric catalysis to ensure (S)-configuration .
- Purification : Silica gel chromatography with gradients (e.g., PE:THF 5:1) removes trans-esterified impurities .
Advanced Research Questions
Q. How do rotameric equilibria in NMR affect structural analysis, and how can researchers mitigate this?
- Methodological Answer :
- The compound exhibits a 6:4 rotamer ratio due to restricted rotation around the carbamate bond. Strategies include:
- Variable-Temperature NMR : To coalesce rotameric signals.
- Solvent Screening : Polar solvents (e.g., DMSO-d6) may simplify splitting .
- Dynamic NMR Simulations : Quantify energy barriers between rotamers using line-shape analysis .
Q. What role does this compound play in antiviral drug development, particularly for HCV or SARS-CoV-2?
- Methodological Answer :
- Ledipasvir Intermediate : The spirocyclic core enhances conformational rigidity, improving binding to HCV NS5A. Synthetic modifications (e.g., fluorination at C1/C2) optimize metabolic stability .
- SARS-CoV-2 3CL Protease Inhibitors : Derivatives like CMX990 incorporate hydroxypentanoyl warheads for covalent inhibition. Structure-activity relationship (SAR) studies focus on warhead electrophilicity and spirocycle steric effects .
Q. How can researchers optimize synthetic yields and purity for large-scale applications?
- Methodological Answer :
- Protecting Group Strategy : Replace benzyloxycarbonyl (Cbz) with Boc to simplify deprotection .
- Crystallization : Recrystallize from MeOH/H2O to achieve >97% purity .
- Impurity Profiling : Monitor trans-esterified byproducts via LC-MS and adjust reaction stoichiometry (e.g., HOBt/EDC ratios) .
Q. What strategies are effective for designing fluorinated derivatives to enhance pharmacokinetics?
- Methodological Answer :
- Late-Stage Fluorination : Introduce difluoro groups at C1/C2 via electrophilic fluorination (e.g., Selectfluor®) to improve metabolic stability and bioavailability .
- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to retain (S)-configuration during fluorination .
Data Contradictions and Validation
- Melting Point Variability : Reported mp 94–95°C vs. vendor claims of 97% purity —likely due to polymorphic forms. Validate via differential scanning calorimetry (DSC).
- CAS Registry Conflicts : CAS 1129634-44-1 is consistent across peer-reviewed syntheses , while vendor databases (e.g., ChemNet) list conflicting IDs (e.g., 1130309-70-4) for related esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
